

Spectroscopic Profile of 6-Cyanopyridine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Cyanopyridine-2-carboxylic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-Cyanopyridine-2-carboxylic acid**. While specific experimental spectra for this compound are not readily available in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and established spectroscopic principles. This guide also includes detailed experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Core Spectroscopic Data

The spectroscopic data for **6-Cyanopyridine-2-carboxylic acid** is crucial for its structural elucidation and characterization. The following tables summarize the predicted data for ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ^1H NMR Spectroscopic Data for 6-Cyanopyridine-2-carboxylic Acid

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|-------------------------------------|------------------------|---------------------------------|-------------|-----------------------------------|
| ~13.0 - 11.0 | Broad Singlet | - | 1H | Carboxylic acid proton (-COOH) |
| ~8.3 - 8.1 | Doublet of Doublets | ~8.0, 1.0 | 1H | H-4 |
| ~8.1 - 7.9 | Triplet | ~8.0 | 1H | H-5 |
| ~7.9 - 7.7 | Doublet of Doublets | ~8.0, 1.0 | 1H | H-3 |

Note: Predicted values are based on typical chemical shifts for pyridine derivatives and carboxylic acids. The actual solvent used will influence the chemical shifts.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 6-Cyanopyridine-2-carboxylic Acid

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------------------------|
| ~165 - 160 | Carboxylic acid carbon (-COOH) |
| ~152 - 148 | C-2 (carbon attached to COOH) |
| ~148 - 144 | C-6 (carbon attached to CN) |
| ~140 - 136 | C-4 |
| ~130 - 126 | C-5 |
| ~125 - 120 | C-3 |
| ~118 - 114 | Nitrile carbon (-C≡N) |

Note: Predicted values are based on typical chemical shifts for pyridine derivatives, carboxylic acids, and nitriles.

Table 3: Predicted IR Absorption Data for 6-Cyanopyridine-2-carboxylic Acid

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|---------------|--|
| ~3300 - 2500 | Broad | O-H stretch of carboxylic acid (hydrogen-bonded) |
| ~2240 - 2220 | Medium | C≡N stretch of nitrile |
| ~1730 - 1700 | Strong | C=O stretch of carboxylic acid |
| ~1600 - 1450 | Medium-Weak | C=C and C=N stretches of pyridine ring |
| ~1320 - 1210 | Medium | C-O stretch of carboxylic acid |
| ~900 - 650 | Medium-Strong | C-H out-of-plane bending of pyridine ring |

Table 4: Predicted Mass Spectrometry Data for 6-Cyanopyridine-2-carboxylic Acid

| m/z Ratio | Interpretation |
|-----------|---|
| 148 | Molecular ion peak [M] ⁺ |
| 131 | Loss of -OH group [M-17] ⁺ |
| 120 | Loss of C=O group [M-28] ⁺ |
| 103 | Loss of -COOH group [M-45] ⁺ |
| 76 | Pyridine ring fragment |

Note: The molecular formula is C₇H₄N₂O₂ with a molecular weight of 148.12 g/mol .

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data outlined above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-Cyanopyridine-2-carboxylic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment). The choice of solvent is critical as it can affect the chemical shifts, particularly of the acidic proton.[1]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to determine the connectivity of protons.[2]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[3]
 - A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]

- Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - The typical scanning range is 4000-400 cm⁻¹.[5]

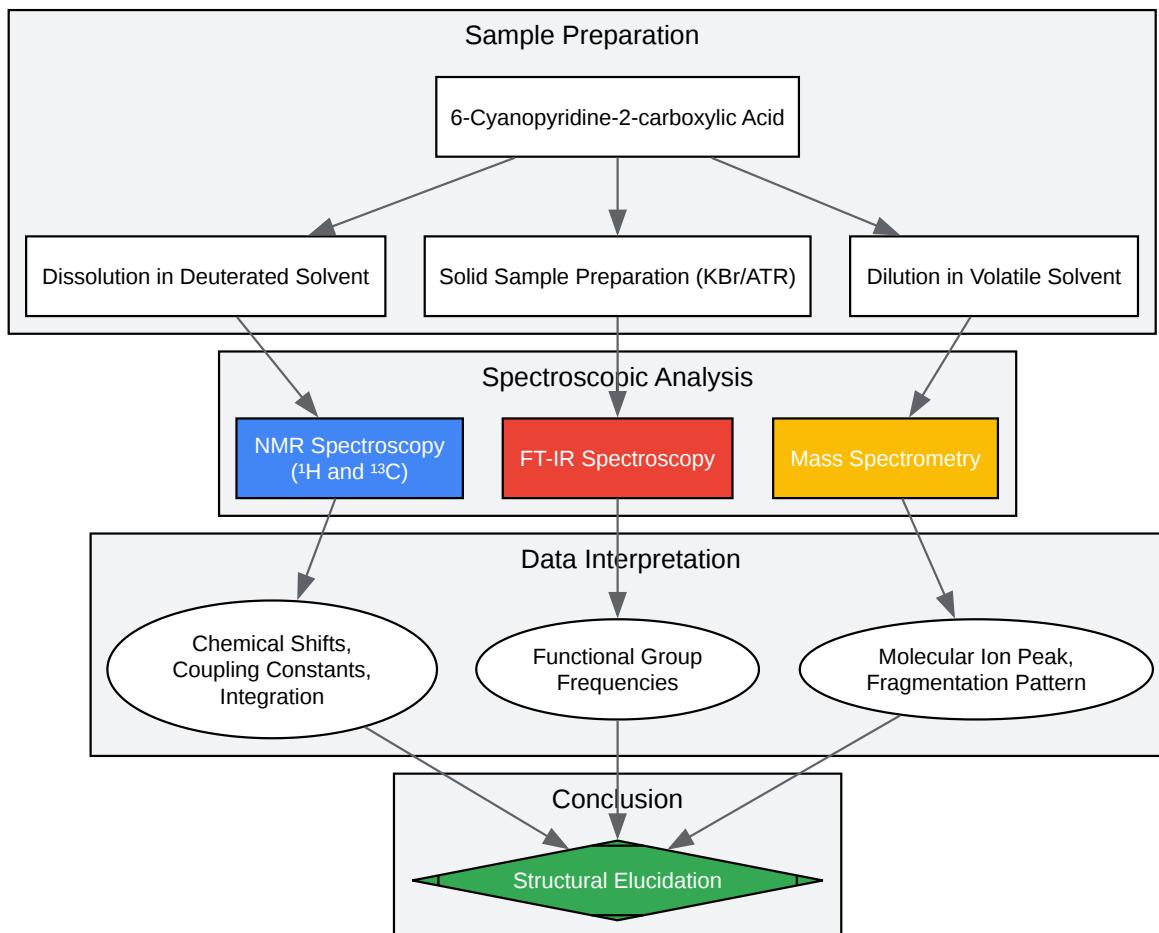
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific instrument.[6]
- Instrumentation: A variety of mass spectrometers can be used, such as those employing Electrospray Ionization (ESI) or Electron Impact (EI) ionization sources.
- Data Acquisition:

- Introduce the sample into the ion source.
- In the ion source, the molecules are ionized. In EI, high-energy electrons bombard the sample, often causing fragmentation.^[7] In ESI, a soft ionization technique, the sample is sprayed into the mass spectrometer, typically resulting in a protonated molecule $[M+H]^+$ or a deprotonated molecule $[M-H]^-$ with less fragmentation.
- The ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
- A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **6-Cyanopyridine-2-carboxylic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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